cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid
Overview
Description
“Cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 733742-64-8 and a molecular weight of 260.33 . The compound is not chirally pure, meaning it contains a mixture of enantiomers . The IUPAC name for this compound is (1R,2S)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14+/m0/s1
. This code provides a detailed description of the compound’s molecular structure, including its stereochemistry. Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.33 . It’s a chiral compound and contains a mixture of enantiomers . More specific physical and chemical properties, such as melting point, boiling point, and solubility, were not found in the available resources.Scientific Research Applications
Synthesis and Structural Analysis
Chemical Synthesis and Separation
cis-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid has been utilized in the synthesis of complex organic molecules. For instance, it has been used in the preparation of isomeric compounds through reactions involving column chromatography to separate the resultant isomers, demonstrating its role in creating diverse molecular structures with potential applications in materials science and pharmaceuticals (Sillanpää, Csende, & Stájer, 1995).
Steric Structure Determination
The compound has also been pivotal in studies aimed at determining the steric structures of partially saturated isoindolo and benzoxazinones and benzoxazepinones. These studies, which focus on the stereochemistry of complex molecules, are crucial for understanding the behavior and reactivity of these compounds in various chemical contexts, thereby aiding in the development of new drugs and materials (Sohár, Stájer, Nagy, & Bernáth, 1995).
Catalytic Activity and Applications
Catalytic Systems
Research has indicated the potential use of derivatives of this compound in catalytic systems, such as in the synthesis of aryl, heteroaryl, and vinyl sulfides. These systems are noted for their high efficiency, versatility, and tolerance to various functional groups, making them valuable in the synthesis of biologically important compounds (Kabir et al., 2010).
Metal-Mediated Reactions
Additionally, the compound has been involved in novel metal-mediated reactions, showcasing its utility in creating complexes that exhibit high catalytic activity. Such studies contribute to the advancement of catalysis in organic synthesis, particularly in reactions like the Suzuki−Miyaura cross-coupling, which is fundamental in the pharmaceutical industry for creating complex molecules (Luzyanin et al., 2009).
Properties
IUPAC Name |
(1R,2S)-2-(2-ethylbenzoyl)cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-2-11-7-3-4-8-12(11)15(17)13-9-5-6-10-14(13)16(18)19/h3-4,7-8,13-14H,2,5-6,9-10H2,1H3,(H,18,19)/t13-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZQNSPGNBIDLO-UONOGXRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1C(=O)C2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1C(=O)[C@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641349 | |
Record name | (1R,2S)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733742-64-8 | |
Record name | (1R,2S)-2-(2-Ethylbenzoyl)cyclohexane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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